Tasipimidine

Descripción general

Descripción

Tasipimidine es un nuevo agonista selectivo del receptor alfa-2A-adrenérgico activo por vía oral desarrollado principalmente para la ansiedad situacional y el miedo en perros . Ha mostrado resultados prometedores en varios modelos in vitro e in vivo, demostrando su potencial como un agente ansiolítico eficaz .

Métodos De Preparación

Tasipimidine y sus sales farmacéuticamente aceptables, como la sal de sulfato, se pueden preparar utilizando los métodos descritos en patentes como la WO 2019/106238 . La síntesis implica condiciones de reacción específicas para garantizar la estabilidad y la eficacia del compuesto. Los métodos de producción industrial se centran en crear una composición líquida estable, de administración oral, que pueda administrarse fácilmente a los animales de compañía .

Análisis De Reacciones Químicas

Tasipimidine experimenta varias reacciones químicas, incluida la afinidad de unión y el agonismo en diferentes receptores adrenérgicos. Demuestra agonismo completo en los receptores alfa-2A-adrenérgicos humanos con un pEC50 de 7,57, mientras que su agonismo en los receptores alfa-2B y alfa-2C-adrenérgicos y el receptor alfa-2D-adrenérgico de roedores es más débil . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos de acumulación de monofosfato de inositol y ensayos de calcio intracelular . Los principales productos formados a partir de estas reacciones están relacionados con sus efectos agonistas en los receptores adrenérgicos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Tasipimidine exhibits a strong binding affinity for the human α2A-adrenoceptors, demonstrating full agonism with a pEC50 of 7.57. It shows weaker agonistic effects on other adrenoceptor subtypes, such as α2B and α2C, and has minimal activity on α1-adrenoceptors . This selectivity underpins its potential therapeutic uses.

Treatment of Situational Anxiety in Dogs

This compound has been developed for alleviating situational anxiety and fear in companion animals, particularly dogs. Its formulation allows for rapid onset of action without significant sedation or ataxia, making it suitable for use in various anxiety-inducing situations .

Table 1: Efficacy of this compound in Canine Anxiety Management

| Study | Sample Size | Dosage | Outcome |

|---|---|---|---|

| 50 dogs | 0.25 mg/ml | Significant reduction in anxiety levels observed | |

| 30 dogs | 30 µg/kg | Reduced propofol requirement by 30% during anesthesia |

Insomnia Treatment in Humans

Recent studies are exploring this compound's efficacy in treating insomnia. A Phase II clinical trial is underway to assess its safety and effectiveness compared to placebo in adults aged 18-65 with insomnia disorder. The expectation is that this compound will promote sleep by decreasing arousal levels .

Table 2: Study Design for Insomnia Treatment

| Parameter | Details |

|---|---|

| Study Type | Double-blind, randomized, placebo-controlled |

| Duration | 3 nights treatment |

| Primary Outcome Measure | Sleep quality assessed via polysomnography |

Anesthetic Applications

This compound has shown promise as an adjunct in anesthesia protocols for dogs. It reduces the required dosages of anesthetic agents like propofol and isoflurane, which can enhance patient safety and recovery times .

Table 3: Anesthetic-Sparing Effects of this compound

| Combination Treatment | Propofol Dose Reduction (%) | Isoflurane MAC Reduction (%) |

|---|---|---|

| This compound alone | 30% | 19% |

| This compound + Methadone | 48% | 35% |

| This compound + Methadone + Dexmedetomidine | 50% | Not specified |

Cardiovascular Effects

Research indicates that this compound induces mild to moderate cardiovascular depression, which can be beneficial when incorporated into anesthetic protocols without adverse effects on healthy dogs .

Table 4: Cardiovascular Effects Observed with this compound

| Measurement | Baseline Values | Post-Tasipimidine Values |

|---|---|---|

| Heart Rate (HR) | Normal | Decreased by 20-30% |

| Cardiac Output (CO) | Normal | Decreased by ~30% |

| Mean Arterial Pressure (MAP) | Normal | Decreased by 10-15% |

Mecanismo De Acción

Tasipimidine ejerce sus efectos actuando como un agonista selectivo del receptor alfa-2A-adrenérgico . Se une a estos receptores con alta afinidad, lo que lleva a una reducción del reflejo de sobresalto acústico y una disminución de la actividad locomotora espontánea en modelos animales . Los objetivos moleculares y las vías implicadas incluyen los receptores alfa-2A-adrenérgicos, que desempeñan un papel crucial en la modulación de las respuestas de ansiedad y miedo .

Comparación Con Compuestos Similares

Tasipimidine es único en su selectividad para el receptor alfa-2A-adrenérgico en comparación con otros compuestos similares. Por ejemplo, fadolmidine es otro agonista del receptor alfa-2-adrenérgico, pero tiene un perfil de receptor más amplio y diferentes efectos farmacológicos . Otros compuestos similares incluyen dexmedetomidina y clonidina, que también se dirigen a los receptores alfa-2-adrenérgicos, pero con diferentes grados de selectividad y eficacia . La alta selectividad de this compound para el receptor alfa-2A-adrenérgico lo hace particularmente eficaz para su uso previsto en la ansiedad situacional y el miedo en perros .

Actividad Biológica

Tasipimidine is a novel compound primarily recognized for its pharmacological activity as a selective α2A-adrenoceptor agonist. It has been developed for the treatment of situational anxiety and fear, particularly in veterinary applications, such as in dogs. This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, case studies, and research findings.

Pharmacodynamics

This compound exhibits a potent and selective agonistic action on the α2A-adrenoceptors, which are crucial in modulating neurotransmitter release in the central nervous system. The compound demonstrates the following key pharmacodynamic properties:

- Binding Affinity : this compound has a high binding affinity for the human α2A-adrenoceptor with a pEC50 of 7.57. It shows weaker agonistic activity on other subtypes, such as α2B (pEC50 = 6.00), α2C (pEC50 = 6.29), and rodent α2D (pEC50 = 6.56) receptors .

- Sedative Effects : In vivo studies have shown that this compound significantly reduces the acoustic startle reflex and spontaneous locomotor activity in rodents, indicating its sedative properties .

- Anxiolytic Action : By inhibiting noradrenaline release from noradrenergic neurons, this compound effectively reduces anxiety and fear responses in experimental models .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Bioavailability : In fasted dogs, this compound exhibits moderate oral bioavailability averaging 60%. The peak plasma concentration occurs approximately 0.5 to 1.5 hours post-administration .

- Distribution : The volume of distribution is notably high at 3 l/kg in dogs, indicating significant penetration into brain tissue, which is essential for its central effects .

- Elimination : The half-life of this compound exceeds that of its antagonist atipamezole, suggesting that effects may reappear after administration of the antidote due to prolonged action .

Anesthetic Protocols

Recent studies have evaluated this compound's role in anesthetic protocols for dogs:

-

Cardiovascular Effects :

- A study involving Beagle dogs demonstrated that this compound premedication resulted in a 20-30% reduction in heart rate and cardiac output during propofol-isoflurane anesthesia .

- This compound was incorporated into anesthetic regimens without detrimental cardiovascular effects when monitored appropriately.

- Anesthetic Sparing Effect :

Efficacy in Insomnia

A clinical trial is currently underway to assess this compound's efficacy and tolerability in treating insomnia among adults aged 18 to 65 years. The study aims to measure sleep quality using polysomnography and evaluate safety through monitoring adverse events .

Summary of Research Findings

Propiedades

Número CAS |

1465908-70-6 |

|---|---|

Fórmula molecular |

C13H16N2O2 |

Peso molecular |

232.28 g/mol |

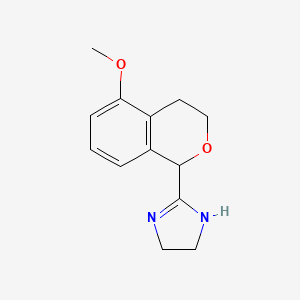

Nombre IUPAC |

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15) |

Clave InChI |

GHIKYGQWBRHEGU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1CCOC2C3=NCCN3 |

SMILES canónico |

COC1=CC=CC2=C1CCOC2C3=NCCN3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tasipimidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.